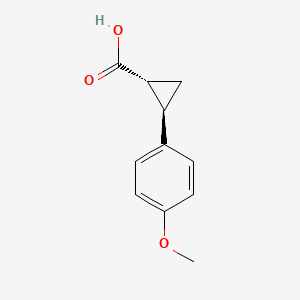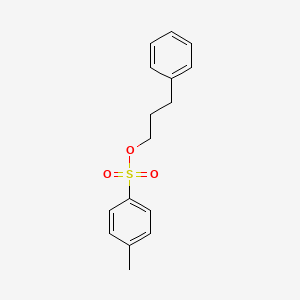
3-Phenylpropyl 4-methylbenzenesulfonate
概要
説明
3-Phenylpropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H18O3S and a molecular weight of 290.38 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of a phenylpropyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
3-Phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Safety and Hazards
3-Phenylpropyl 4-methylbenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and skin sensitizer (Category 1). It can cause skin irritation, allergic skin reactions, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
作用機序
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that the compound has a monomolecular structure and it’s also known as benzyl 3-phenylpropionate . The benzyl esters are recycled to the reaction mixture when they are hydrolyzed by base, and the halides react with nucleophiles such as amines or alcohols to form products .
Pharmacokinetics
Its molecular weight is 29038 , which may influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenylpropyl 4-methylbenzenesulfonate. For instance, it should be stored in a sealed container in a dry environment at 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride→3-Phenylpropyl 4-methylbenzenesulfonate
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
3-Phenylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the sulfonate group can yield different products depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Reduction: The major product is 3-phenylpropan-1-ol.
Oxidation: Products vary based on the oxidizing agent used and can include carboxylic acids and aldehydes.
類似化合物との比較
- 3-Phenylpropyl tosylate
- 4-Methylbenzenesulfonic acid 3-phenylpropyl ester
- Benzenepropanol, 1-(4-methylbenzenesulfonate)
Comparison:
3-Phenylpropyl 4-methylbenzenesulfonate is unique due to its specific combination of a phenylpropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, 3-Phenylpropyl tosylate has a similar structure but may exhibit different reactivity due to variations in the substituent groups .
特性
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-75-4 | |
| Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


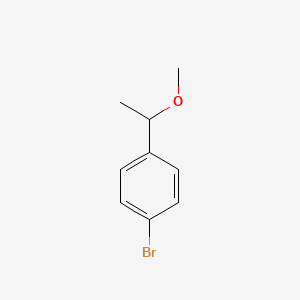
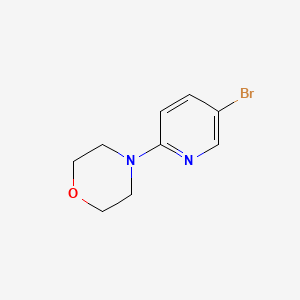
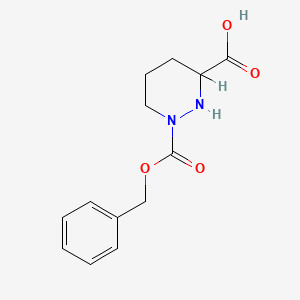
![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)








